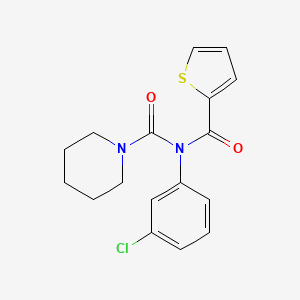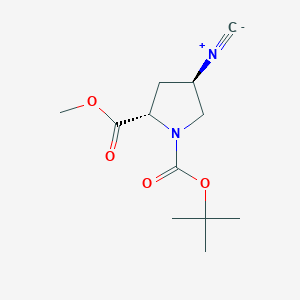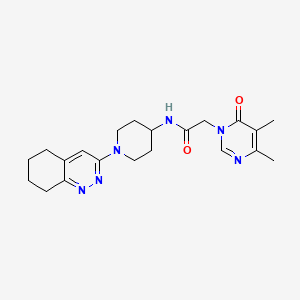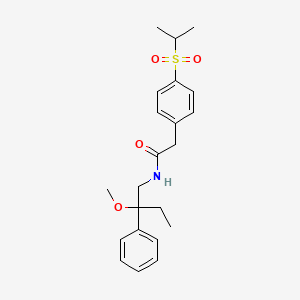
1-isopropyl-3,5-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-3,5-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H34N4O2S2 and its molecular weight is 414.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in synthetic chemistry has led to the development of novel heterocyclic compounds incorporating sulfonamido moieties, which show promise for applications in drug discovery and development. For example, studies on the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems have explored the reactivity of sulfonamido groups with various nitriles to produce compounds with potential biological activities (El-Kashef et al., 2007). Similarly, the characterization of compounds like [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol reveals the importance of sulfonamido groups in determining the molecular structure and potential reactivity of such compounds (Naveen et al., 2015).
Biological Activity and Pharmacology
Sulfonamide-based compounds are extensively studied for their diverse pharmacological properties. Research on sulfonamide hybrids has identified compounds with antibacterial, anti-carbonic anhydrase, and various other activities, demonstrating the versatility of sulfonamido groups in medicinal chemistry (Ghomashi et al., 2022). For instance, the synthesis and evaluation of pyrazoline benzensulfonamides have shown that these compounds can act as inhibitors for carbonic anhydrase and acetylcholinesterase, with low cytotoxicity, highlighting their potential as therapeutic agents (Ozgun et al., 2019).
Supramolecular Structures
Studies on the supramolecular structures of sulfonamide compounds provide insights into their potential applications in materials science and nanotechnology. For example, research on the structures of isomeric sulfonamides has elucidated their hydrogen-bonding arrangements, which could influence the design of molecular assemblies and sensors (Hulita et al., 2005).
Cheminformatics and Drug Design
The exploration of N-alkylated arylsulfonamides has contributed to the identification of selective ligands for the 5-HT7 receptor, demonstrating the potential of sulfonamide derivatives in the design of drugs targeting the central nervous system (Canale et al., 2016). These studies highlight the role of sulfonamide chemistry in advancing our understanding of receptor-ligand interactions and the development of novel therapeutic agents.
properties
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O2S2/c1-14(2)23-16(4)19(15(3)21-23)27(24,25)20-13-17-5-9-22(10-6-17)18-7-11-26-12-8-18/h14,17-18,20H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGIXRREWANBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2726375.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2726377.png)

![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2726380.png)


![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726384.png)

![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B2726386.png)

![N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2726391.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2726392.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2726393.png)
![[2-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2726397.png)